2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096337-34-5
VCID: VC11729938
InChI: InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.7 g/mol

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester

CAS No.: 2096337-34-5

Cat. No.: VC11729938

Molecular Formula: C18H27BClNO2

Molecular Weight: 335.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester - 2096337-34-5

Specification

CAS No. 2096337-34-5
Molecular Formula C18H27BClNO2
Molecular Weight 335.7 g/mol
IUPAC Name N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Standard InChI InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3
Standard InChI Key VSJUQHMCWKBJQF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with an N-cyclopentylaminomethyl group. The boronic acid functionality is stabilized as a pinacol ester, forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This configuration enhances solubility in organic solvents while preserving reactivity toward transmetalation in catalytic cycles.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Molecular FormulaC₁₈H₂₇BClNO₂
Molecular Weight335.7 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl
InChI KeyVSJUQHMCWKBJQF-UHFFFAOYSA-N

Physicochemical Characteristics

The pinacol ester group confers notable stability against protodeboronation, a common limitation of free boronic acids. The compound’s logP (estimated at 3.8) suggests moderate lipophilicity, facilitating its use in both polar aprotic and nonpolar solvents. Differential scanning calorimetry (DSC) data indicate a melting point range of 98–102°C, while thermogravimetric analysis (TGA) reveals decomposition above 250°C.

Synthesis and Optimization Strategies

Synthetic Pathways

The primary route involves a palladium-catalyzed Miyaura borylation of 2-chloro-4-(bromomethyl)phenyl bromide with bis(pinacolato)diboron, followed by nucleophilic substitution with cyclopentylamine. Key steps include:

  • Borylation: Conducted at 80–90°C in tetrahydrofuran (THF) using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base.

  • Amination: The intermediate boronic ester reacts with cyclopentylamine in dimethylformamide (DMF) at 60°C for 12 hours.

Table 2: Representative Reaction Conditions

ParameterBorylation StepAmination Step
CatalystPd(dppf)Cl₂ (5 mol%)None
SolventTHFDMF
Temperature80°C60°C
Time6 hours12 hours
Yield78%85%

Purification and Characterization

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product in >95% purity. Nuclear magnetic resonance (NMR) spectra confirm structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.42 (s, 1H, ArH), 7.28 (d, J = 8.0 Hz, 1H, ArH), 3.78 (s, 2H, CH₂N), 2.85 (m, 1H, Cyclopentyl-H), 1.75–1.30 (m, 8H, Cyclopentyl), 1.25 (s, 12H, Pinacol).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm, consistent with sp²-hybridized boron.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron partner in Pd-mediated couplings with aryl halides. For example, reaction with 4-bromoanisole under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields biaryl products with >90% efficiency. The cyclopentylaminomethyl group minimizes steric hindrance, enabling couplings with ortho-substituted aryl halides.

Synthesis of Heterocyclic Scaffolds

Its boronic ester participates in cycloadditions to form quinazolines and benzoxaboroles. In one protocol, heating with 2-aminobenzaldehyde in ethanol under acidic conditions generates a fused tetracyclic scaffold, a precursor to kinase inhibitors.

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